molecular formula C10H12ClN3O4 B1382464 tert-butyl N-(2-chloro-3-nitropyridin-4-yl)carbamate CAS No. 1803598-41-5

tert-butyl N-(2-chloro-3-nitropyridin-4-yl)carbamate

Cat. No.: B1382464
CAS No.: 1803598-41-5
M. Wt: 273.67 g/mol
InChI Key: XURVZLVGUCMWRS-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-chloro-3-nitropyridin-4-yl)carbamate: is a chemical compound with the molecular formula C10H13ClN2O4 It is a derivative of pyridine, featuring a tert-butyl carbamate group attached to the nitrogen atom of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-chloro-3-nitropyridin-4-yl)carbamate typically involves the reaction of 2-chloro-3-nitropyridine with tert-butyl carbamate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-butyl N-(2-chloro-3-nitropyridin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Biological Activity

tert-butyl N-(2-chloro-3-nitropyridin-4-yl)carbamate is a synthetic compound notable for its unique structural features, including a tert-butyl group and a nitro-substituted pyridine ring. Its molecular formula is C10_{10}H12_{12}ClN3_{3}O2_{2}, with a molecular weight of approximately 273.67 g/mol. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and applications.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can enhance the compound's ability to participate in redox reactions, leading to the formation of reactive intermediates that interact with biological targets. The mechanism involves either covalent or non-covalent bonding with these targets, resulting in alterations in their activity or function.

Biological Applications

Research indicates that this compound and its derivatives may serve as inhibitors for specific biological pathways, making them candidates for drug development. The presence of both chloro and nitro groups influences the compound's reactivity and biological activity, allowing it to be utilized in various therapeutic contexts .

Case Studies and Research Findings

  • Inhibitory Activity : Studies have shown that derivatives of this compound exhibit inhibitory effects on certain kinases, which are critical in various signaling pathways. For instance, compounds structurally similar to this compound have demonstrated significant binding affinities to protein targets involved in cancer progression .
  • Synthesis and Functionalization : The synthesis of this compound typically involves controlled reactions to optimize yields. Functionalization studies have indicated that this compound can act as an intermediate for synthesizing more complex molecules with desirable biological properties .
  • Biological Studies : A study focused on the interactions between this compound and various enzymes revealed that the nitro group enhances electron-withdrawing properties, which may influence how the compound interacts with biological systems. This interaction is crucial for understanding its therapeutic potential .

Comparative Analysis

The uniqueness of this compound can be highlighted by comparing it with similar compounds:

Compound NameMolecular FormulaKey Features
Tert-butyl (4-chloro-3-nitropyridin-2-yl)carbamateC10_{10}H12_{12}ClN3_{3}O2_{2}Contains both chloro and nitro groups; used in similar synthetic applications.
Tert-butyl (2-chloropyridin-4-yl)carbamateC10_{10}H12_{12}ClN2_{2}O2_{2}Lacks nitro group; different biological activity profile.
Tert-butyl (2-chloro-3-methylpyridin-4-yl)carbamateC11_{11}H14_{14}ClN2_{2}O2_{2}Contains methyl instead of nitro group; alters reactivity.

Properties

IUPAC Name

tert-butyl N-(2-chloro-3-nitropyridin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O4/c1-10(2,3)18-9(15)13-6-4-5-12-8(11)7(6)14(16)17/h4-5H,1-3H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURVZLVGUCMWRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=NC=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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